
6-O-methylnorlaudanosolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-methylnorlaudanosolinium is conjugate acid of 6-O-methylnorlaudanosoline arising from protonation of the isoquinoline nitrogen. It is a conjugate acid of a 6-O-methylnorlaudanosoline.
Wissenschaftliche Forschungsanwendungen
Enzyme Purification and Properties in Plant Cell Cultures : A study by Rueffer, Nagakura, and Zenk (1983) focused on the partial purification and characterization of S-adenosylmethionine: (R), (S)-norlaudanosoline-6-O-methyltransferase from Argemone platyceras cell cultures. This enzyme catalyzes the formation of 6-O-methylnorlaudanosoline and is specific for tetrahydrobenzylisoquinoline alkaloids, playing a crucial role in their biosynthesis (Rueffer, Nagakura, & Zenk, 1983).
O-methyltransferases in Alkaloid Biosynthesis : Chang, Hagel, and Facchini (2015) identified O-methyltransferases (OMTs) in Glaucium flavum, which are involved in the biosynthesis of glaucine, a tetra-O-methylated benzylisoquinoline alkaloid. GFLOMT2, one of the enzymes, showed a preference for 6-O-methylation of norlaudanosoline, highlighting its role in the biosynthesis pathway of this class of alkaloids (Chang, Hagel, & Facchini, 2015).
Characterization of Isoquinoline Alkaloid Biosynthesis : Morishige, Tsujita, Yamada, and Sato (2000) studied the S-Adenosyl-l-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase, which catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to reticuline, an intermediate in isoquinoline alkaloid biosynthesis. The study highlighted that another O-methyltransferase, the norcoclaurine 6-O-methyltransferase (6-OMT), is involved in methylation of the 6-hydroxyl group of norcoclaurine, indicating a complex network of enzymes in alkaloid biosynthesis (Morishige, Tsujita, Yamada, & Sato, 2000).
Eigenschaften
Produktname |
6-O-methylnorlaudanosolinium |
|---|---|
Molekularformel |
C17H20NO4+ |
Molekulargewicht |
302.34 g/mol |
IUPAC-Name |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1 |
InChI-Schlüssel |
RHMGJTZOFARRHB-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




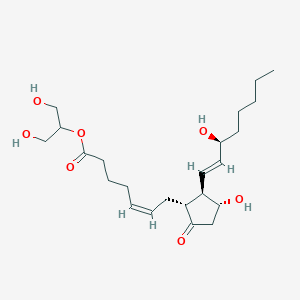
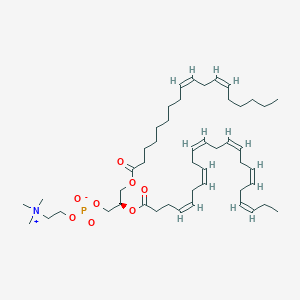

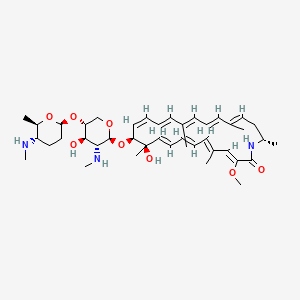
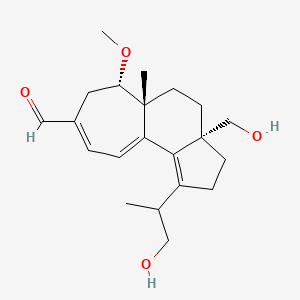
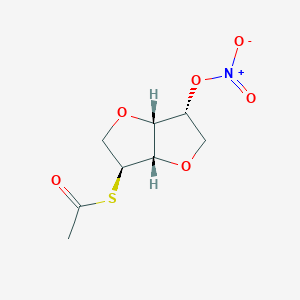
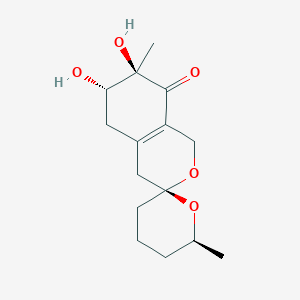
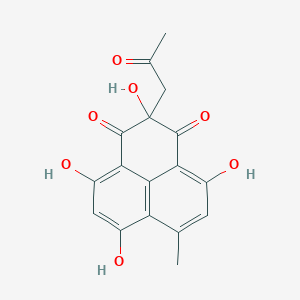
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)

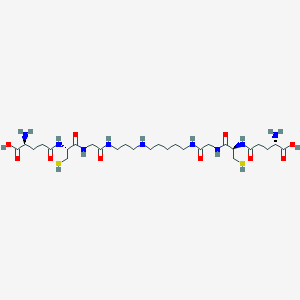

![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)